Cas no 69386-75-0 (Tetrahydro-1H-pyrazolo1,2-apyridazine-1,3(2H)-dione)

Tetrahydro-1H-pyrazolo1,2-apyridazine-1,3(2H)-dione 化学的及び物理的性質
名前と識別子
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- 1H-Pyrazolo[1,2-a]pyridazine-1,3(2H)-dione, tetrahydro-
- Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione
- 5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazine-1,3-dione
- 69386-75-0
- SCHEMBL2514082
- Tetrahydro-1H-pyrazolo1,2-apyridazine-1,3(2H)-dione
-
- インチ: InChI=1S/C7H10N2O2/c10-6-5-7(11)9-4-2-1-3-8(6)9/h1-5H2
- InChIKey: BSAGFTRPGKHANY-UHFFFAOYSA-N
- ほほえんだ: C1CCN2C(=O)CC(=O)N2C1
計算された属性
- せいみつぶんしりょう: 154.074
- どういたいしつりょう: 154.074
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 193
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.6A^2
- 疎水性パラメータ計算基準値(XlogP): -0.2
Tetrahydro-1H-pyrazolo1,2-apyridazine-1,3(2H)-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T296020-1g |
Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione |
69386-75-0 | 1g |
$ 1590.00 | 2022-06-02 | ||
TRC | T296020-100mg |
Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione |
69386-75-0 | 100mg |
$253.00 | 2023-05-17 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-473058-100 mg |
Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione, |
69386-75-0 | 100MG |
¥3,234.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-473058-100mg |
Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione, |
69386-75-0 | 100mg |
¥3234.00 | 2023-09-05 | ||
TRC | T296020-1000mg |
Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione |
69386-75-0 | 1g |
$1918.00 | 2023-05-17 | ||
TRC | T296020-2.5g |
Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione |
69386-75-0 | 2.5g |
$ 4500.00 | 2023-09-06 |
Tetrahydro-1H-pyrazolo1,2-apyridazine-1,3(2H)-dione 関連文献
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
Tetrahydro-1H-pyrazolo1,2-apyridazine-1,3(2H)-dioneに関する追加情報
Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione: A Comprehensive Overview
The compound with CAS No. 69386-75-0, known as Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of heterocyclic compounds, specifically pyrazolo-pyridazines, which are known for their unique structural features and potential bioactivity. Recent studies have highlighted its role in various biological systems, making it a subject of interest for researchers exploring novel therapeutic agents.
The structural uniqueness of Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione lies in its fused ring system. The molecule consists of a pyrazole ring fused to a pyridazine ring, with additional hydrogenation at specific positions. This arrangement not only imparts stability to the molecule but also contributes to its ability to interact with biological targets. The presence of two nitrogen atoms in the heterocyclic system further enhances its potential for hydrogen bonding and other non-covalent interactions, which are crucial for bioactivity.
Recent research has focused on the synthesis and characterization of this compound. Scientists have employed various methodologies to synthesize Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione, including condensation reactions and cyclization processes. These methods have been optimized to achieve high yields and purity levels, ensuring that the compound is suitable for further biological studies.
In terms of pharmacological properties, Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione has shown promising activity in several assays. For instance, studies have demonstrated its potential as an anti-inflammatory agent by inhibiting key enzymes involved in inflammatory pathways. Additionally, preliminary data suggest that this compound may exhibit antioxidant properties, making it a candidate for applications in oxidative stress-related conditions.
The application of computational chemistry tools has further enhanced our understanding of this compound's behavior. Molecular docking studies have revealed that Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione can bind effectively to certain protein targets, such as kinases and receptors. This binding affinity underscores its potential as a lead compound for drug development.
Moreover, recent advancements in green chemistry have led to the exploration of eco-friendly synthesis routes for this compound. Researchers are increasingly adopting sustainable practices to minimize environmental impact while maintaining high-quality standards. Such approaches not only align with current global sustainability goals but also ensure the long-term viability of producing this compound on an industrial scale.
In conclusion, Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione represents a compelling example of how structural diversity can lead to functional versatility in chemical compounds. With ongoing research uncovering new insights into its properties and applications, this molecule continues to be a focal point for innovation in both academic and industrial settings.
69386-75-0 (Tetrahydro-1H-pyrazolo1,2-apyridazine-1,3(2H)-dione) 関連製品
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